molecular formula C9H12FNO B13610040 (2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol

(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol

Katalognummer: B13610040
Molekulargewicht: 169.20 g/mol
InChI-Schlüssel: IUXXTLKYZVLBJO-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated aromatic compound, such as 2-fluoro-6-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to an amino alcohol through a series of reactions, including reduction and amination.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of chiral catalysts can enhance the efficiency and yield of the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(2-fluoro-6-methylphenyl)acetone.

    Reduction: Formation of 2-amino-2-(2-fluoro-6-methylphenyl)ethane.

    Substitution: Formation of 2-amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-amino-2-(2-fluoro-6-methylphenyl)ethanol: A racemic mixture of both enantiomers.

    2-amino-2-(2-chloro-6-methylphenyl)ethan-1-ol: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C9H12FNO

Molekulargewicht

169.20 g/mol

IUPAC-Name

(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-3-2-4-7(10)9(6)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1

InChI-Schlüssel

IUXXTLKYZVLBJO-MRVPVSSYSA-N

Isomerische SMILES

CC1=C(C(=CC=C1)F)[C@@H](CO)N

Kanonische SMILES

CC1=C(C(=CC=C1)F)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.